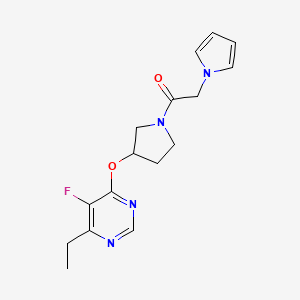![molecular formula C18H24N2O5 B2616103 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 899963-28-1](/img/structure/B2616103.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide, commonly known as DIONO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIONO is a spirocyclic oxalamide derivative that has shown promising results in scientific research for its unique properties and mechanism of action.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound 'N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide' involves the reaction of two starting materials, 2-ethoxyaniline and 1,4-dioxaspiro[4.4]nonane-2,3-dione, followed by a series of reactions to form the final product.
Starting Materials
2-ethoxyaniline, 1,4-dioxaspiro[4.4]nonane-2,3-dione
Reaction
Step 1: 2-ethoxyaniline is reacted with oxalyl chloride to form 2-ethoxyphenyl oxalyl chloride., Step 2: 1,4-dioxaspiro[4.4]nonane-2,3-dione is reacted with sodium hydride to form the sodium enolate., Step 3: The sodium enolate is then reacted with the 2-ethoxyphenyl oxalyl chloride to form the oxalamide intermediate., Step 4: The oxalamide intermediate is then reacted with formaldehyde and hydrogen chloride to form the spirocyclic intermediate., Step 5: The spirocyclic intermediate is then reacted with sodium cyanoborohydride to form the final product, 'N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide'.
作用机制
The mechanism of action of DIONO involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also acts as an inhibitor of amyloid-beta and alpha-synuclein proteins, which are known to play a crucial role in the pathogenesis of neurodegenerative diseases.
生化和生理效应
DIONO has been found to exhibit significant biochemical and physiological effects in various scientific studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the aggregation of amyloid-beta and alpha-synuclein proteins. DIONO has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research.
实验室实验的优点和局限性
The advantages of using DIONO in lab experiments include its potent antitumor activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using DIONO in lab experiments include its complex synthesis method, limited availability, and lack of in vivo studies.
未来方向
There are several future directions for the research and development of DIONO. These include:
1. Conducting in vivo studies to evaluate the efficacy and safety of DIONO in animal models.
2. Exploring the potential applications of DIONO in the treatment of other diseases, such as viral infections and autoimmune disorders.
3. Developing more efficient synthesis methods for DIONO to increase its availability and reduce its cost.
4. Investigating the structure-activity relationship of DIONO to identify more potent analogs with improved properties.
5. Conducting clinical trials to evaluate the efficacy and safety of DIONO in humans.
Conclusion:
DIONO is a novel spirocyclic oxalamide derivative that has shown promising results in scientific research for its unique properties and mechanism of action. It has the potential to be used in various fields of scientific research, including cancer treatment and neurodegenerative disease therapy. Further research is needed to fully understand the potential applications of DIONO and to develop more efficient synthesis methods for its production.
科学研究应用
DIONO has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. DIONO has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
属性
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-23-15-8-4-3-7-14(15)20-17(22)16(21)19-11-13-12-24-18(25-13)9-5-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMCCWMAJFNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

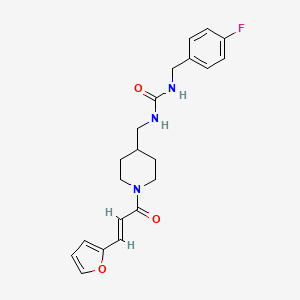
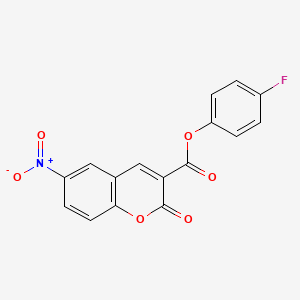
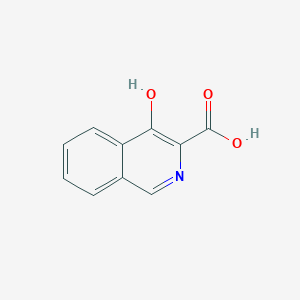
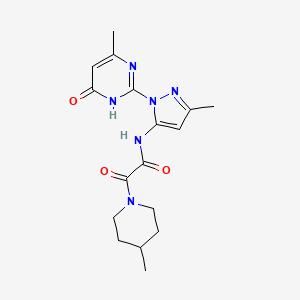
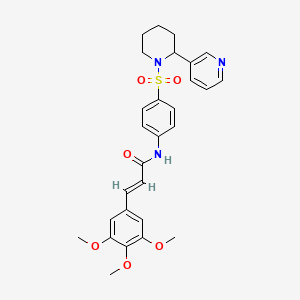
![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2616029.png)
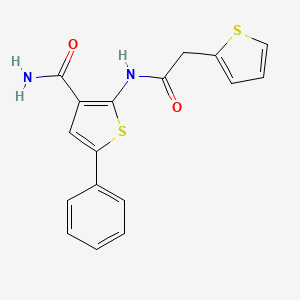
![7-Azaspiro[4.5]decan-9-ol hydrochloride](/img/structure/B2616032.png)
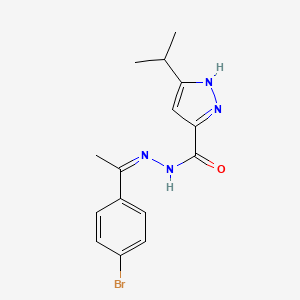
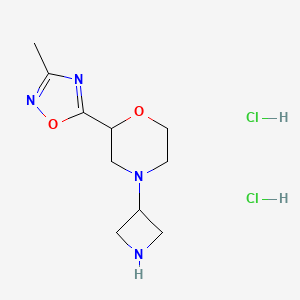
![7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2616038.png)
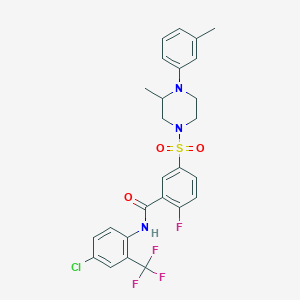
![N-(4-acetylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616040.png)
